4-Desamino-4-hydroxy trimethoprim
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(15)17-13(9)18/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFZTBRMADDRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239006 | |
| Record name | 4-Desamino-4-hydroxy trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92440-76-1 | |
| Record name | 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92440-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Desamino-4-hydroxy trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092440761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Desamino-4-hydroxy trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-DESAMINO-4-HYDROXY TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6TXK5JQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Derivatization Research of 4 Desamino 4 Hydroxy Trimethoprim
Methodologies for Chemical Synthesis
The chemical synthesis of 4-Desamino-4-hydroxy trimethoprim (B1683648) can be approached through several strategic pathways, primarily involving the construction of the pyrimidine (B1678525) core with the desired substitution pattern or the modification of closely related precursors.
Derivatization Pathways from Trimethoprim and Related Precursors
A prominent and logical synthetic route to 4-Desamino-4-hydroxy trimethoprim involves the derivatization of a key intermediate in the classical synthesis of trimethoprim itself. The synthesis of trimethoprim often proceeds through the intermediate, 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine. nih.govacs.org This precursor provides a direct avenue to the target compound via a deamination reaction.
The conversion of an aminopyrimidine to a hydroxypyrimidine can be achieved through diazotization followed by hydrolysis. Specifically, the 2-amino group of 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine can be treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form an unstable diazonium salt. Subsequent heating of this in situ generated diazonium salt in an aqueous environment would lead to its replacement with a hydroxyl group, yielding the desired this compound. While this specific transformation for this exact substrate is not extensively detailed in publicly available literature, the deamination of aminopyrimidines is a known chemical transformation. elsevierpure.com
Another potential derivatization pathway could start from trimethoprim itself, involving a multi-step process to replace the 4-amino group with a hydroxyl group. However, this would likely be a more complex and less efficient route compared to the utilization of the 2-amino-4-hydroxy precursor.
Strategies for Controlled Introduction of Hydroxy Functionality at the 4-Position
The controlled introduction of a hydroxyl group at the 4-position of the pyrimidine ring can also be achieved through direct synthesis, building the ring from acyclic precursors. A general and versatile method for pyrimidine synthesis is the condensation of a β-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative.
For the synthesis of this compound, a plausible strategy involves the condensation of a suitably substituted malonic acid derivative with urea. The key starting material would be 2-(3,4,5-trimethoxybenzyl)malonic acid or one of its reactive esters. The reaction with urea, typically carried out in the presence of a strong base like sodium ethoxide, would lead to the cyclization and formation of the pyrimidine-2,4-dione ring system, directly yielding 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diol.
This approach offers direct access to the target structure without the need for a deamination step and allows for variations in the benzyl (B1604629) moiety by starting with different substituted benzaldehydes to create the malonic acid precursor.
Advanced Synthetic Approaches for Analogues and Probes
To facilitate in-depth biological studies, the synthesis of specialized analogues, such as isotopically labeled compounds, is crucial.
Radiolabeling and Deuteration Techniques for Research Applications
The development of radiolabeled and deuterated versions of this compound is essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as probes in binding assays.
Radiolabeling:
Radiolabeling of pyrimidine derivatives can be achieved using various radioisotopes such as carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or tritium (B154650) (³H). The choice of isotope depends on the intended application, with positron emitters like ¹¹C and ¹⁸F being suitable for positron emission tomography (PET) imaging. nih.govrsc.org
A common strategy for introducing ¹¹C is through the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For this compound, a precursor with a free hydroxyl or amino group on the trimethoxybenzyl ring could be synthesized and subsequently methylated with a ¹¹C-labeled reagent. Another approach involves the use of [¹¹C]carbon monoxide in palladium-mediated carbonylation reactions to introduce a labeled carbonyl group. acs.org
For labeling with ¹⁸F, a precursor containing a suitable leaving group (e.g., a nitro or a trimethylammonium group) on the aromatic ring can be subjected to nucleophilic substitution with [¹⁸F]fluoride.
Deuteration:
Deuteration, the replacement of hydrogen atoms with deuterium (B1214612) (²H or D), is a valuable tool for studying reaction mechanisms and the metabolic stability of drugs. Introducing deuterium at specific positions can alter the rate of metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect.
Deuterated analogues of this compound can be synthesized by using deuterated starting materials. For instance, the trimethoxybenzyl moiety can be deuterated by using deuterated benzaldehyde (B42025) in the initial stages of the synthesis. Stereospecific reduction of a suitable keto precursor using a deuterated reducing agent like sodium borodeuteride (NaBD₄) can also introduce deuterium at specific positions. nih.gov The exchange of acidic protons, such as those on the hydroxyl groups of the pyrimidine ring, with deuterium can be readily achieved by dissolving the compound in a deuterated solvent like D₂O. acs.org
Pharmacological and Biological Research of 4 Desamino 4 Hydroxy Trimethoprim
Enzymatic Inhibition Studies: Dihydrofolate Reductase (DHFR)
4-Desamino-4-hydroxy trimethoprim (B1683648), a derivative of the antibacterial drug trimethoprim, has been the subject of enzymatic studies to characterize its inhibitory effects on dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for bacterial survival. patsnap.com The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Comparative Analysis of DHFR Inhibition Potency Against Wild-Type Bacterial Enzymes
Research has shown that 4-desamino-4-hydroxy trimethoprim (also referred to as 4'-desmethyltrimethoprim or 4'-DTMP in some literature) exhibits comparable inhibitory activity to its parent compound, trimethoprim, against wild-type Escherichia coli DHFR. nih.gov In one study, the inhibition constants (Ki) for both compounds against the wild-type enzyme were found to be similar. nih.gov Another study focusing on trimethoprim analogues also highlighted that modifications to the trimethoprim structure can significantly impact its binding affinity to E. coli DHFR. For instance, the introduction of a 3'-(carboxypentyl)oxy moiety resulted in a 55-fold increase in inhibitory potency compared to trimethoprim. nih.gov
Table 1: Comparative Inhibition of Wild-Type E. coli DHFR
| Compound | Ki (nM) | Fold-Change vs. Trimethoprim |
|---|---|---|
| Trimethoprim | 1.32 | 1 |
| 3'-(carboxypentyl)oxy trimethoprim analogue | 0.024 | 55 |
Data sourced from nih.gov
Inhibition Profiles Against Mutant DHFR Variants (e.g., L28R Mutation)
A significant area of research has been the evaluation of this compound against trimethoprim-resistant DHFR mutants. The L28R mutation in E. coli DHFR is a common resistance-conferring mutation. nih.gov Studies have demonstrated that this compound has enhanced and selective antimicrobial activity against E. coli strains harboring the L28R mutation. nih.gov In vitro measurements of the inhibition constant (Ki) revealed that this compound has a nearly two-fold higher binding affinity to the L28R mutant DHFR compared to trimethoprim. nih.gov This increased efficacy is not attributed to differences in cellular efflux rates. nih.gov The L28R mutation is known to decrease the binding affinity for trimethoprim while surprisingly increasing the affinity for the natural substrate, dihydrofolate (DHF). nih.govrsc.org By effectively inhibiting this common resistant variant, this compound can impede the evolutionary pathways that lead to broader antibiotic resistance. nih.gov
Table 2: Inhibition Constants (Ki) Against Wild-Type and L28R Mutant E. coli DHFR
| Compound | DHFRWT Ki | DHFRL28R Ki |
|---|---|---|
| Trimethoprim | Comparable to this compound | Higher than this compound |
| This compound | Comparable to Trimethoprim | Nearly 2-fold lower than Trimethoprim |
Data interpretation based on nih.gov
Kinetic Studies of Enzyme-Inhibitor Binding and Dissociation
While specific kinetic data for the binding and dissociation of this compound is not extensively detailed in the provided search results, the increased affinity for the L28R mutant suggests a more stable enzyme-inhibitor complex compared to trimethoprim. nih.gov This could be due to a slower dissociation rate of this compound from the mutant enzyme. The L28R mutation has been shown to increase the barriers for the dissociation of the substrate and product, which indirectly confers resistance by allowing the enzyme to maintain a sufficient rate of product formation even in the presence of an inhibitor. rsc.org
Structural Biology of DHFR-Compound Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)
Structural studies using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for understanding the molecular basis of inhibitor binding. The crystal structure of E. coli DHFR in complex with trimethoprim reveals that the inhibitor binds in a prominent cleft on the enzyme's surface. scispace.com The trimethoxybenzyl group of trimethoprim interacts with hydrophobic residues such as Ile50, Leu28, and Phe31. scispace.com
While a specific crystal or NMR structure of this compound complexed with DHFR is not explicitly described in the search results, the structural information for trimethoprim provides a framework for understanding its analogue's binding. The key difference in this compound is the replacement of the 4-methoxy group with a hydroxyl group. This change likely alters the hydrogen bonding and hydrophobic interactions within the active site, which could explain its enhanced activity against the L28R mutant. nih.gov NMR studies on Lactobacillus casei DHFR have shown that the binding of trimethoprim and NADPH induces significant conformational changes in the enzyme, contributing to cooperative binding. nih.govrcsb.org Similar structural rearrangements are expected to occur with this compound.
Antimicrobial Activity Research
The in vitro efficacy of this compound has been evaluated against various bacterial strains to determine its spectrum of antimicrobial activity.
In Vitro Efficacy Against Susceptible Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa)
Studies have reported that this compound has similar antimicrobial activity as trimethoprim against drug-sensitive E. coli. nih.gov Specifically, the efficacies of both compounds against wild-type E. coli were found to be indistinguishable. nih.gov
Information regarding the in vitro efficacy of this compound against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa is not explicitly available in the provided search results. However, it is known that trimethoprim, often in combination with sulfamethoxazole (B1682508), is used to treat infections caused by S. aureus and has activity against some Gram-negative pathogens. patsnap.comnih.govbiorxiv.org The effectiveness of trimethoprim against Pseudomonas aeruginosa is generally considered to be limited, with many strains exhibiting resistance. nih.govnih.govdroracle.aidroracle.ai
Efficacy Against Antibiotic-Resistant Bacterial Phenotypes and Clinical Isolates
Research into this compound has demonstrated its potential as a notable antimicrobial agent, particularly when used in combination with other antibiotics. Studies have evaluated its efficacy against both standard laboratory strains and antibiotic-resistant clinical isolates.
When tested in conjunction with sulfamethoxazole (SMX), this compound exhibits significant antibacterial activity. This synergistic relationship mirrors the well-established partnership between trimethoprim and sulfamethoxazole, which target sequential steps in the essential folate biosynthesis pathway. nih.gov
Furthermore, investigations have revealed a synergistic effect when this compound is combined with colistin (B93849), a polymyxin (B74138) antibiotic. This synergy is particularly pronounced against Gram-negative bacteria that may otherwise show limited susceptibility to trimethoprim analogues. For instance, while Serratia marcescens is resistant to colistin, the combination of colistin with this compound and sulfamethoxazole shows strong synergistic effects. nih.gov This suggests that colistin, by disrupting the bacterial outer membrane, may facilitate the entry of this compound, thus enhancing its efficacy against resistant strains. nih.gov
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The antimicrobial potency of this compound has been quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Studies have determined the MIC values of this compound, both alone and in combination with sulfamethoxazole, against various bacterial strains. For example, against Escherichia coli ATCC 25922, the combination with sulfamethoxazole enhances its activity. The compound has also been tested against Pseudomonas aeruginosa PAO1 and the colistin-resistant Serratia marcescens NIMA strain. nih.gov The specific MIC values from these studies highlight its activity profile.
Interactive Table: MIC Values of this compound and Trimethoprim (Data sourced from Jorba et al., 2021)
Note: The study referenced uses the compound identifier '1b' for this compound.
| Antimicrobial | Test Organism | MIC (µM) | MIC in Combination with SMX (µM) |
| Trimethoprim (TMP) | E. coli ATCC 25922 | 6.89 | 6.89 |
| P. aeruginosa PAO1 | >1309.91 | >1309.91 | |
| S. marcescens NIMA | 163.74 | 163.74 | |
| This compound (1b) | E. coli ATCC 25922 | 20.47 | 8.19 |
| P. aeruginosa PAO1 | >1309.91 | >1309.91 | |
| S. marcescens NIMA | 327.48 | 327.48 |
Time-Kill Curve Analysis and Growth Kinetics Studies
To understand the pharmacodynamics of this compound, researchers have conducted time-kill curve and growth kinetics studies. These analyses provide insight into the rate at which the compound kills bacteria and its effect on bacterial growth over time.
When combined with sulfamethoxazole and a sublethal concentration of colistin, this compound demonstrates a significant impact on the growth kinetics of Gram-negative bacteria. In studies with P. aeruginosa, this combination led to a growth delay of approximately 4 hours, which was more pronounced than the delay observed with the standard Trimethoprim-sulfamethoxazole combination under the same conditions. nih.gov This indicates that this compound, facilitated by colistin's membrane-permeabilizing effects, can exert a potent bacteriostatic or bactericidal effect, effectively controlling bacterial proliferation. nih.gov
Molecular Mechanism of Action Investigations
Understanding the molecular basis of a drug's action is crucial for its development and optimization. Research on this compound has focused on its interaction with its primary target, its transport into bacterial cells, and its ultimate impact on essential cellular processes.
Elucidation of Specific Molecular Interactions with DHFR and Other Potential Cellular Targets
Like its parent compound, this compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the folic acid synthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF is an essential cofactor for the synthesis of purines, thymidine (B127349), and certain amino acids, which are the building blocks of DNA, RNA, and proteins. nih.govnih.gov
Enzymatic assays have confirmed that this compound is a potent inhibitor of E. coli DHFR, capable of reducing the enzyme's activity by over 80%. nih.gov Computational docking studies further illuminate the interaction. These models show that this compound binds within the active site of DHFR. The binding mode is thought to differ from that of trimethoprim, with the analogue potentially invading the binding site of the NADPH cofactor, which could open new avenues for structure-based drug design. nih.gov
Cellular Uptake and Accumulation Studies in Bacterial Models
The synergistic effect observed with colistin strongly suggests that the outer membrane of Gram-negative bacteria like P. aeruginosa poses a barrier to the entry of this compound. nih.gov Furthermore, research indicates that this compound is a substrate for bacterial efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of the cell, a common mechanism of resistance. When the efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN) was used, the MIC of the compound against P. aeruginosa decreased, indicating that efflux plays a role in the intrinsic resistance to this compound. nih.gov These findings suggest that the compound's efficacy can be limited by both uptake and active efflux. nih.gov
Interactive Table: Effect of Efflux Pump Inhibitor on MIC in P. aeruginosa PAO1 (Data sourced from Jorba et al., 2021)
Note: The study referenced uses the compound identifier '1b' for this compound.
| Antimicrobial Combination | MIC (µM) without PAβN | MIC (µM) with PAβN (20 µg/mL) |
| This compound (1b) + SMX | >1309.91 | 654.96 |
Impact on Bacterial DNA, RNA, and Protein Synthesis
By inhibiting DHFR, this compound triggers a cascade of events that ultimately cripples the bacterium's ability to replicate and survive. The blockade of tetrahydrofolate (THF) production leads to a deficiency of essential precursors for macromolecular synthesis. nih.gov
The depletion of THF directly impacts the synthesis of thymidylate, a crucial component of DNA. Without an adequate supply of thymidylate, DNA replication is halted. nih.gov Similarly, the synthesis of purine (B94841) nucleotides, which are required for both DNA and RNA, is disrupted. nih.gov This interruption of nucleic acid synthesis prevents cell division and leads to a bacteriostatic effect. Furthermore, the synthesis of certain amino acids, such as methionine, is also dependent on THF-derived cofactors. A reduction in these amino acids impairs the bacterium's ability to produce essential proteins, further contributing to the cessation of growth and, eventually, cell death. nih.gov
Studies on the Modulation of Antibiotic Resistance Evolution
Research into 4'-desmethyltrimethoprim (4'-DTMP), a derivative of trimethoprim (TMP), has revealed its significant potential in modulating the evolutionary pathways of antibiotic resistance. elsevierpure.comnih.gov Unlike conventional antibiotics that kill or inhibit bacteria, 4'-DTMP acts as an "evolution drug," designed to steer resistance evolution towards less fit genotypes, thereby prolonging the efficacy of existing antibiotics. nih.gov
Selection Pressure Analysis and Resistance Trajectory Diversion
The primary mechanism by which 4'-DTMP modulates resistance evolution is by exerting a unique selection pressure that targets a common and highly effective resistance mutation. elsevierpure.comnih.gov In Escherichia coli, resistance to TMP often arises from specific point mutations in the folA gene, which encodes the target enzyme, dihydrofolate reductase (DHFR). nih.gov One of the most prevalent and beneficial of these mutations is L28R. elsevierpure.comnih.gov
Studies have demonstrated that 4'-DTMP is effective at inhibiting both the wild-type DHFR enzyme and its L28R variant. elsevierpure.comnih.gov This dual activity allows 4'-DTMP to select against the emergence and proliferation of bacteria carrying the L28R mutation during laboratory evolution experiments. nih.gov While TMP treatment rapidly selects for the L28R mutation, the presence of 4'-DTMP fundamentally alters this evolutionary path. nih.govresearchgate.net
Long-term evolution experiments using a morbidostat have shown that E. coli populations exposed to 4'-DTMP acquire resistance at a substantially slower rate compared to those exposed to TMP. nih.govresearchgate.net Over a 21-day period, populations under TMP selection exhibited a rapid and high-level increase in resistance (approximately 2000-fold), whereas populations under 4'-DTMP selection showed a much more modest increase (approximately 100-fold). researchgate.net
This difference in resistance acquisition is a direct result of diverting the resistance trajectory. nih.govnih.gov By effectively blocking the evolutionary pathway leading to the L28R mutation, 4'-DTMP forces the bacteria down alternative genetic routes. nih.gov These alternative pathways involve other resistance-conferring DHFR mutations, such as D27E and F153S, which come with a significant fitness cost, including catalytic deficiencies in the DHFR enzyme. nih.govnih.gov The L28R mutation is known to have positive epistatic interactions with other resistance mutations, meaning it can compensate for the catalytic costs of those mutations. nih.gov By preventing the acquisition of L28R, 4'-DTMP ensures that subsequent resistance mutations lead to a less robust and slower-growing bacterial population. nih.gov
Table 1: Comparison of Resistance Evolution in E. coli under TMP and 4'-DTMP Selection
| Selection Agent | Number of Replicate Populations | Approximate Increase in Resistance (Fold-Change) | Average Doubling Time (minutes) |
|---|---|---|---|
| Trimethoprim (TMP) | 7 | ~2000 | 49.8 ± 10.0 |
| 4'-desmethyltrimethoprim (4'-DTMP) | 8 | ~100 | 63.7 ± 12.5 |
Data sourced from long-term evolution experiments conducted over 21 days. nih.govresearchgate.net
Impact on Mutational Frequencies and Resistance Gene Acquisition
The selective pressure exerted by 4'-DTMP has a profound impact on the frequency of specific resistance-conferring mutations. nih.govresearchgate.net Deep sequencing of the folA gene from evolving bacterial populations revealed a stark contrast in the genetic changes occurring under TMP versus 4'-DTMP selection. nih.gov
Under standard TMP selection, the L28R mutation is commonly and rapidly acquired, with one study finding it in six out of seven evolving populations. researchgate.net In stark contrast, when evolved under 4'-DTMP, only one out of eight populations acquired the L28R mutation. researchgate.net This demonstrates the potent ability of 4'-DTMP to suppress this key resistance pathway. researchgate.net
Interestingly, in the populations treated with 4'-DTMP, the frequency of the L28R mutation did initially increase, but it was subsequently outcompeted by other mutations, namely D27E and F153S. nih.gov This period of competition, where L28R was present but selected against, was associated with slower growth rates and lower cell densities, further supporting the selective activity of 4'-DTMP against this specific genotype. nih.gov
The overarching effect is the elimination of genetic trajectories that rely on the L28R mutation. nih.gov Instead of a single, highly effective mutation dominating the resistance landscape, 4'-DTMP selection leads to a more diverse and less efficient set of resistance mutations. nih.gov This diversion prevents the optimization of resistance and results in bacterial populations that, while resistant, are significantly less fit than those that evolve under TMP pressure. nih.gov Both TMP and 4'-DTMP select for cross-resistance to one another; however, the populations evolved under 4'-DTMP grow more slowly. nih.gov
Table 2: Frequency of Key DHFR Mutations in Evolved E. coli Populations
| Selection Agent | L28R Mutation Frequency | Other Dominant Mutations Observed |
|---|---|---|
| Trimethoprim (TMP) | ~80% (in 6 of 7 populations) | - |
| 4'-desmethyltrimethoprim (4'-DTMP) | <15% (in 1 of 8 populations) | D27E, F153S |
Data represents the frequency of mutations in the folA gene in populations evolved under the respective selection pressures. nih.govresearchgate.net
Pharmacokinetic and Metabolic Research of 4 Desamino 4 Hydroxy Trimethoprim
In Vitro Metabolism Studies
In vitro studies, primarily utilizing human liver microsomes (HLMs), have been instrumental in elucidating the metabolic pathways leading to the formation of 4-Desamino-4-hydroxy trimethoprim (B1683648) from its parent compound, trimethoprim, and in characterizing its own biotransformation.
Identification of Metabolic Pathways and Enzymes Involved in Formation from Trimethoprim
The formation of 4-Desamino-4-hydroxy trimethoprim, also referred to as 4'-hydroxy trimethoprim, is a result of the oxidative metabolism of trimethoprim. drugbank.comnih.gov This process, specifically demethylation at the 4'-position, is a significant metabolic pathway for trimethoprim. drugbank.comnih.gov Studies using human liver microsomes have shown that 4'-desmethyl-trimethoprim is a primary metabolite. nih.govnih.gov
The key enzymatic players in this transformation are the cytochrome P450 (CYP) enzymes. drugbank.comnih.gov Specifically, several P450 isoforms have demonstrated the ability to catalyze the 4'-demethylation of trimethoprim. nih.gov This oxidative reaction is a critical step in the biotransformation of the parent drug. drugbank.com
Biotransformation Processes of the Compound Itself in Hepatic and Extrahepatic Systems
Research indicates that this compound can undergo further metabolic changes. Studies have identified the potential for further bioactivation of primary metabolites, such as 4-desmethyl trimethoprim, in extrahepatic tissues like the lung and skin. childrensmercy.org Specifically, there is evidence of the formation of sulfate (B86663) conjugates of 4-desmethyl trimethoprim, with two potentially reactive sulfate conjugates being identified. childrensmercy.org This suggests that the biotransformation of this compound is not limited to the liver and can occur in other organ systems. childrensmercy.org
Role of Cytochrome P450 Enzymes in Metabolism
The cytochrome P450 enzyme system is central to the metabolism of trimethoprim and the formation of its metabolites, including this compound. drugbank.comnih.govaafp.org In vitro studies have pinpointed specific CYP enzymes responsible for the oxidative metabolism of trimethoprim. drugbank.comnih.gov
In Vivo Pharmacokinetic Modeling and Analysis
The in vivo behavior of this compound, both as a metabolite of trimethoprim and when administered as a derivative, has been a subject of pharmacokinetic modeling and analysis.
Absorption and Distribution Studies in Research Models
Following oral administration, trimethoprim is readily absorbed and extensively distributed into various tissues. drugbank.com While specific absorption and distribution data for this compound administered directly is limited, its presence as a metabolite indicates that it is distributed throughout the body following the administration of the parent drug. Pharmacokinetic models for trimethoprim often incorporate its distribution into different compartments, which would inherently include the distribution of its metabolites. nih.govnih.gov
Excretion Pathways and Rates
The primary route of elimination for trimethoprim and its metabolites is through the kidneys. drugbank.comnih.govnih.gov A significant portion of an administered dose of trimethoprim is excreted in the urine as unchanged drug and various metabolites. iscientific.orgdrugbank.com The principal metabolites found in urine include the 1- and 3-oxides, as well as the 3'- and 4'-hydroxy derivatives, the latter being this compound. iscientific.org
Renal excretion involves both glomerular filtration and active tubular secretion. nih.govnih.gov The rate of elimination can be influenced by factors such as renal function. oup.com In individuals with impaired renal function, the elimination of both trimethoprim and its metabolites is significantly reduced. oup.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trimethoprim |
| 4'-hydroxy trimethoprim |
| 4'-desmethyl-trimethoprim |
| 1-oxide trimethoprim |
| 3-oxide trimethoprim |
| 3'-hydroxy trimethoprim |
| Ketoconazole |
| Sulfaphenazole |
| α-naphthoflavone |
Investigation of Drug Transporter Interactions
The disposition and potential for drug-drug interactions (DDIs) of many xenobiotics are critically influenced by their interactions with drug transporters. These proteins, located in various tissues, control the entry and exit of substances from cells, thereby affecting their absorption, distribution, metabolism, and excretion (ADME). For the antibacterial agent trimethoprim, interactions with several key transporters have been identified, playing a significant role in its pharmacokinetic profile and its potential to alter the pharmacokinetics of co-administered drugs. While direct studies on its metabolite, this compound, are lacking, the data available for the parent compound provide a foundation for understanding its potential transporter-mediated effects.
Substrate and Inhibitory Activity with P-glycoprotein (P-gp)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux transporter that plays a crucial role in limiting the intestinal absorption and tissue penetration of its substrates.
Substrate and Inhibitor Status of Trimethoprim:
Physiologically-based pharmacokinetic (PBPK) models for trimethoprim have incorporated intestinal efflux via P-gp as a key feature. nih.gov This suggests that trimethoprim is a substrate for P-gp, and its absorption can be influenced by the activity of this transporter. researchgate.net For instance, co-administration with rifampicin, a known inducer of P-gp, has been shown to increase the urinary excretion of trimethoprim, likely due to enhanced P-gp-mediated efflux. nih.gov
Beyond being a substrate, trimethoprim also acts as an inhibitor of P-gp. However, the inhibitory potency is generally considered to be weak. The potential for P-gp-mediated DDIs increases when a P-gp modulator also affects other disposition pathways, such as metabolism by cytochrome P450 3A4 (CYP3A4).
Implications for this compound:
Currently, there are no published in vitro studies that have specifically evaluated this compound as a substrate or inhibitor of P-gp. Given its structural similarity to trimethoprim, it is plausible that it may also interact with P-gp. However, without experimental data, it is impossible to determine the affinity or inhibitory potential. The hydroxylation at the 4-position could potentially alter its interaction with the transporter compared to the parent drug. Further research is necessary to elucidate the specific role of P-gp in the disposition of this metabolite.
Table 1: P-glycoprotein (P-gp) Interaction Profile of Trimethoprim
| Compound | Interaction Type | Evidence | Quantitative Data (for Trimethoprim) |
|---|---|---|---|
| Trimethoprim | Substrate | PBPK modeling and clinical DDI studies with inducers. nih.govresearchgate.net | Not explicitly quantified in the provided search results. |
| Trimethoprim | Inhibitor | General knowledge of weak P-gp inhibition. | Specific Ki or IC50 values for P-gp inhibition by trimethoprim were not found in the search results. |
| This compound | Substrate/Inhibitor | No direct data available. | Not applicable. |
Interactions with Organic Cation Transporters (OCT1, OCT2)
Organic cation transporters 1 and 2 (OCT1 and OCT2), encoded by the SLC22A1 and SLC22A2 genes respectively, are crucial for the uptake of organic cations into the liver (OCT1) and kidneys (OCT2).
Inhibitory Activity of Trimethoprim:
Trimethoprim is a known inhibitor of both OCT1 and OCT2, although its potency is considered to be less than its inhibitory effect on MATE transporters. nih.gov The inhibition of these transporters by trimethoprim is clinically relevant, as demonstrated by its interaction with metformin, a substrate of OCT1 and OCT2. Co-administration of trimethoprim increases the plasma concentration of metformin. nih.gov In vitro studies have quantified the inhibitory potential of trimethoprim against these transporters.
Implications for this compound:
As with P-gp, there is a lack of direct experimental data on the interaction of this compound with OCT1 and OCT2. The inhibitory profile of the parent compound suggests that the metabolite could also possess inhibitory activity against these transporters. The structural modification might influence its binding affinity, but without dedicated studies, this remains speculative.
Table 2: Organic Cation Transporter (OCT) Inhibition by Trimethoprim
| Transporter | Compound | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| OCT1 | Trimethoprim | 32.20 µmol/L | nih.gov |
| OCT2 | Trimethoprim | 47.82 µmol/L | nih.gov |
| OCT1 | This compound | No data available. | - |
| OCT2 | This compound | No data available. | - |
Interactions with Multidrug and Toxin Extrusion Proteins (MATE1)
The Multidrug and Toxin Extrusion Protein 1 (MATE1), encoded by the SLC47A1 gene, is an efflux transporter located on the apical membrane of renal proximal tubule cells and hepatocytes, where it mediates the excretion of organic cations into the urine and bile, respectively.
Potent Inhibition by Trimethoprim:
Trimethoprim is recognized as a potent inhibitor of MATE1. nih.gov This inhibition is a key mechanism behind its drug-drug interactions with MATE1 substrates like metformin. The U.S. Food and Drug Administration (FDA) recommends trimethoprim as a clinical inhibitor of MATE transporters. nih.gov The inhibitory constant (Ki) of trimethoprim for MATE1 has been determined in vitro.
Implications for this compound:
The interaction of this compound with MATE1 has not been specifically investigated. Given the potent inhibitory activity of the parent compound, it is critical to determine whether this property is retained in the metabolite. The structural changes could potentially alter the affinity for MATE1, which would have implications for its role in potential DDIs. Further research is warranted to characterize the interaction of this metabolite with MATE1.
Table 3: Multidrug and Toxin Extrusion Protein 1 (MATE1) Inhibition by Trimethoprim
| Transporter | Compound | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| MATE1 | Trimethoprim | 4.45 µmol/L | nih.gov |
| MATE1 | This compound | No data available. | - |
Preclinical Research and Safety Evaluation of 4 Desamino 4 Hydroxy Trimethoprim
In Vitro Cytotoxicity and Cell Viability Studies
There is no available research on the cytotoxic effects of 4-Desamino-4-hydroxy trimethoprim (B1683648) on mammalian cell lines.
Assessment in Mammalian Cell Lines (e.g., ARPE-19, HEK293A, CHO-DHFR, MCF-10A)
No studies were found that investigated the impact of 4-Desamino-4-hydroxy trimethoprim on the viability or cytotoxicity of ARPE-19, HEK293A, CHO-DHFR, or MCF-10A cell lines.
Comparative Toxicity with Trimethoprim
Without any cytotoxicity data for this compound, a comparative analysis of its toxicity relative to trimethoprim cannot be conducted.
Mechanisms of Cellular Toxicity
The mechanisms through which this compound might exert cellular toxicity are unknown, as no studies on this topic have been published.
Toxicological Research in Relevant in vivo Models
Information regarding the toxicological effects of this compound in animal models is not available in the current body of scientific literature.
Investigations into Potential Organ-Specific Toxicity
There are no published studies that have explored the potential for this compound to cause toxicity in specific organs.
Developmental and Reproductive Toxicity Studies
Direct studies on the developmental and reproductive toxicity of this compound are not readily found in the reviewed scientific literature. However, as a metabolite of trimethoprim, understanding the reproductive toxicology of the parent compound is essential for assessing potential risks. drugbank.comfda.gov
Research on trimethoprim has indicated potential risks during pregnancy. wikipedia.org Studies have shown that trimethoprim can cross the placenta and may affect folate metabolism, which is critical during fetal development. wikipedia.org This interference has been associated with an increased risk of structural birth defects, particularly during the first trimester of pregnancy. wikipedia.orgnih.gov The trophoblasts in the early fetus are highly sensitive to changes in the folate cycle. wikipedia.org
Animal studies have provided further insight into the reproductive effects of trimethoprim. In rats, trimethoprim was found to be teratogenic at high doses. fda.gov Some rabbit studies also indicated an increase in fetal loss at doses several times higher than the human therapeutic dose. fda.gov Conversely, one study in rats showed no negative effects on fertility or general reproductive performance at specific oral dosages. fda.gov
A retrospective study in humans looked at the outcomes of pregnancies where the mother received trimethoprim in combination with sulfamethoxazole (B1682508). The incidence of congenital abnormalities was comparable to the placebo group, and no abnormalities were observed in the children of mothers who received the drug during the first trimester. fda.gov However, other research has suggested a potential link between first-trimester exposure to trimethoprim and an increased risk of miscarriage. researchgate.net
It is important to note that this compound is one of several metabolites of trimethoprim, with the primary metabolites being the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives. fda.gov The parent drug, trimethoprim, is considered the therapeutically active form. nih.govfda.gov
Table 1: Summary of Reproductive Toxicity Findings for Trimethoprim
| Study Type | Species | Key Findings | Citations |
| Animal Study | Rat | Teratogenic at high doses. | fda.gov |
| Animal Study | Rabbit | Increased fetal loss at high doses. | fda.gov |
| Animal Study | Rat | No adverse effects on fertility or general reproductive performance at certain doses. | fda.gov |
| Human Study | Human | Conflicting data on congenital abnormalities; potential increased risk of miscarriage. | wikipedia.orgfda.govresearchgate.net |
Advanced Research Methodologies and Computational Approaches
Computational Chemistry and Molecular Modeling Studies
Computational techniques have become indispensable in modern drug discovery and development, offering a rapid and cost-effective means to predict molecular interactions and guide the synthesis of new, more effective compounds.
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with its target protein. In the context of 4-Desamino-4-hydroxy trimethoprim (B1683648), these studies are crucial for understanding how the modifications to the trimethoprim scaffold—specifically the replacement of the 4-amino group with a hydroxyl group—affect its binding to DHFR.
While specific molecular dynamics simulation studies exclusively on 4-Desamino-4-hydroxy trimethoprim are not extensively documented in publicly available research, numerous studies on trimethoprim and its analogs provide a strong basis for inference. ijirset.comnih.gov These studies consistently highlight the importance of key amino acid residues within the DHFR active site, such as Ile7, Glu30, Phe31, Phe34, and Val115, in binding to trimethoprim-like inhibitors. ijirset.comnih.gov Molecular docking studies on various trimethoprim derivatives have shown that modifications to the parent molecule can significantly alter binding energies and interactions with these key residues. mdpi.comnih.gov For instance, the introduction of an amide bond in trimethoprim analogs has been shown to increase their affinity for human DHFR. nih.gov
Molecular dynamics simulations on other trimethoprim derivatives have revealed that these compounds can stabilize the DHFR enzyme, as indicated by lower Root Mean Square Deviation (RMSD) values compared to the enzyme alone. nih.gov It is hypothesized that similar simulations for this compound would reveal a unique binding mode and stability profile within the DHFR active site, potentially influencing its inhibitory activity. The hydroxyl group, replacing the amino group, would likely form different hydrogen bond networks with the surrounding amino acid residues, altering its binding specificity and affinity compared to the parent trimethoprim molecule. nih.gov
| Parameter | Description | Relevance to this compound |
| Binding Energy | The measure of the strength of the interaction between the ligand and the protein. | Would indicate the inhibitory potential of the compound against DHFR. |
| Hydrogen Bonds | Key non-covalent interactions that stabilize the ligand-protein complex. | The 4-hydroxyl group is expected to form different hydrogen bonds compared to the 4-amino group of trimethoprim. |
| RMSD | A measure of the average distance between the atoms of superimposed proteins, indicating conformational changes and stability. | Would show how the binding of the compound affects the stability of the DHFR enzyme. |
| Key Residues | Specific amino acids in the DHFR active site critical for inhibitor binding. | Interactions with residues like Glu30 and Phe34 would be crucial for its inhibitory activity. mdpi.com |
This table summarizes key parameters from molecular docking and dynamics simulations and their hypothetical relevance to this compound based on studies of similar compounds.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent derivatives.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. This model can then be used to screen large compound libraries for molecules with similar features or to design entirely new molecules from scratch (de novo design).
Pharmacophore models for trimethoprim and other DHFR inhibitors have been developed and typically include features such as hydrogen bond donors and acceptors, and hydrophobic regions. researchgate.net The 2,4-diaminopyrimidine (B92962) moiety of trimethoprim is a crucial pharmacophoric element. nih.gov In this compound, the change from an amino to a hydroxyl group at the 4-position would alter the pharmacophoric features, likely introducing a new hydrogen bond acceptor/donor site.
While specific de novo design studies originating from the this compound scaffold are not reported, this compound could serve as a valuable starting point. A pharmacophore model derived from its binding mode with DHFR could be used to design novel inhibitors that retain the essential binding interactions while possessing different chemical scaffolds, potentially leading to compounds with improved properties.
Omics Technologies in Biological Systems
"Omics" technologies, such as proteomics and metabolomics, provide a global view of the molecular changes occurring within an organism in response to a particular stimulus, such as exposure to a chemical compound. These technologies are invaluable for understanding the broader biological effects of a compound beyond its primary target.
Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of this compound, proteomic profiling can be used to investigate how bacterial cells respond to exposure to this compound. This involves identifying changes in the expression levels of various proteins, which can provide insights into the cellular pathways that are affected.
While specific proteomic studies on this compound are lacking, research on the effects of trimethoprim on bacteria like Escherichia coli has shown that it can lead to significant changes in the proteome. nih.gov Inhibition of DHFR by trimethoprim leads to a depletion of tetrahydrofolate, which is a crucial cofactor in the synthesis of nucleotides and amino acids. wikipedia.orgpatsnap.com This, in turn, affects the synthesis of DNA, RNA, and proteins, leading to widespread changes in the bacterial proteome. nih.gov It is plausible that this compound would induce a similar, yet distinct, proteomic response, and the specific differences could shed light on its unique biological activity.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Metabolomic analysis of bacteria exposed to this compound would reveal changes in the concentrations of various metabolites, providing a functional readout of the cellular response.
Genetic Engineering and Directed Evolution Approaches
The study of how bacteria develop resistance to antibiotics like trimethoprim heavily relies on genetic engineering and directed evolution. These powerful techniques allow researchers to mimic and accelerate the evolutionary processes that occur in nature, providing a detailed map of the pathways to resistance.
Experimental Evolution Studies to Map Resistance Pathways
Experimental evolution is a powerful tool to observe antibiotic resistance as it happens in the laboratory. In these experiments, bacterial populations are exposed to gradually increasing concentrations of an antibiotic, forcing them to evolve resistance in order to survive. By sequencing the genomes of the resistant bacteria at different time points, scientists can identify the specific mutations that arise and the order in which they appear.
Studies on trimethoprim have shown that resistance often develops through a stepwise accumulation of mutations in the folA gene, which encodes DHFR. ekb.egmdpi.com These experiments have been instrumental in mapping the evolutionary trajectories that lead to high-level resistance.
Applying this methodology to this compound would involve:
Culturing bacteria in the presence of the compound: A susceptible bacterial strain, such as E. coli, would be grown in a continuous culture device (e.g., a morbidostat) where the concentration of this compound is dynamically adjusted to maintain a constant selective pressure.
Monitoring the evolution of resistance: The minimum inhibitory concentration (MIC) of the evolving population would be measured over time to track the increase in resistance.
Whole-genome sequencing: Samples of the bacterial population would be collected at various stages of the experiment, and their genomes would be sequenced to identify the genetic changes responsible for resistance.
The findings from such an experiment could reveal whether exposure to this compound selects for the same resistance mutations as trimethoprim, or if it drives the evolution of novel resistance pathways. A hypothetical comparison of mutational frequencies is shown below:
| Gene | Mutation | Frequency under Trimethoprim Selection | Frequency under this compound Selection |
| folA | L28R | High | Data not available |
| folA | P21L | Moderate | Data not available |
| folA | A26T | Moderate | Data not available |
| folA | I94L | Low | Data not available |
| Efflux Pump Regulator | Promoter mutation | Variable | Data not available |
This table is for illustrative purposes only. The frequencies of mutations under this compound selection are unknown.
Discovering that this compound selects for a different spectrum of mutations could have significant implications for understanding the clinical evolution of trimethoprim resistance, as the metabolic fate of the parent drug could influence the trajectory of resistance development in a patient.
Environmental and Analytical Research for 4 Desamino 4 Hydroxy Trimethoprim
Detection and Quantification in Environmental Matrices
The detection and quantification of 4-Desamino-4-hydroxy trimethoprim (B1683648) and its parent compound, trimethoprim (TMP), in various environmental samples are crucial for understanding their prevalence and potential impact. Advanced analytical techniques have been developed and validated to accurately measure these compounds, often at trace concentrations.
Development and Validation of Advanced Analytical Methods (e.g., HPLC, LC-MS/MS, Spectrophotometry, Voltammetry)
A variety of sophisticated analytical methods are employed for the determination of trimethoprim and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry for enhanced sensitivity and specificity. nih.govcabidigitallibrary.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying these compounds in complex matrices like fish tissue and water samples. nih.govresearchgate.netwur.nl This method offers high selectivity and allows for the detection of multiple residues simultaneously. nih.govresearchgate.net For instance, an LC-MS/MS method was developed for the analysis of 26 veterinary drugs, including trimethoprim, in various aquaculture products. nih.gov The validation of these methods is critical and is often performed according to established guidelines to ensure accuracy and reliability. researchgate.net
Spectrophotometric methods have also been developed as simple, rapid, and cost-effective alternatives for the determination of trimethoprim in pharmaceutical formulations. edu.krdresearchgate.netresearchgate.netimpactfactor.org These methods are often based on the formation of colored complexes that can be measured at specific wavelengths. edu.krdresearchgate.net For example, one method involves the reaction of trimethoprim with 1, 2-naphthoquinone sulphonate (NQS) to produce a colored product with maximum absorption at 478 nm. connectjournals.com
Voltammetry, another analytical technique, has also been utilized for the determination of trimethoprim. scispace.com
Below is an interactive table summarizing various analytical methods used for the detection of trimethoprim.
| Analytical Technique | Matrix | Key Features | Reference |
| HPLC | Plasma, Serum, Dialysate Fluid | Efficient solid-phase extraction, high sensitivity (0.05 µg/mL). nih.gov | nih.gov |
| LC-MS/MS | Fish, Shrimp | Simultaneous analysis of 26 veterinary drugs. nih.gov | nih.gov |
| Spectrophotometry | Pharmaceutical Formulations | Based on ion association reaction with Bromophenol Blue and Bromocresol purple. edu.krd | edu.krd |
| Spectrophotometry | Aqueous Solutions | Based on Schiff's base formation with a prepared organic reagent. researchgate.net | researchgate.net |
| Spectrophotometry | Pharmaceutical Formulations | Reaction with 2,4-dinitro-1-fluorobenzene reagent. researchgate.net | researchgate.net |
| Spectrophotometry | Pharmaceutical Formulations | Reaction with 1, 2-naphthoquinone sulphonate (NQS). connectjournals.com | connectjournals.com |
Occurrence and Fate Studies in Aquatic Systems (e.g., Wastewater, River Water, Groundwater)
Trimethoprim is a frequently detected contaminant in various aquatic environments due to its widespread use in human and veterinary medicine. health.state.mn.us It enters the environment primarily through the discharge of treated and untreated wastewater. researchgate.net
Studies have documented the presence of trimethoprim in wastewater treatment plant (WWTP) influents and effluents, surface water, and even groundwater. health.state.mn.usnih.govnih.gov For example, in Minnesota, trimethoprim has been found at maximum concentrations of 5.6 parts per billion (ppb) in wastewater, 0.64 ppb in surface water, and 0.0064 ppb in groundwater. health.state.mn.us A study in Northwestern Spain detected trimethoprim in 37% of the 314 river water samples analyzed, with a maximum concentration of 85.4 ng·L−1. nih.gov
The fate of trimethoprim in these systems is influenced by various factors, including biodegradation and photodegradation, although the latter is generally considered to be a slow process in temperate zones. nih.gov The environmental half-life of trimethoprim can vary significantly depending on the specific conditions. nih.gov
The presence of trimethoprim in aquatic environments raises concerns about its potential to contribute to the development of antibiotic resistance in environmental bacteria. nih.govbiorxiv.org
Biodegradation and Biotransformation Research in Environmental Systems
The breakdown of 4-Desamino-4-hydroxy trimethoprim and its parent compound in the environment is a key area of research, focusing on the microorganisms and pathways involved in their transformation.
Identification of Microbial Consortia and Key Degraders Involved in Transformation
The biodegradation of trimethoprim is carried out by diverse microbial communities. uth.gr In activated sludge, which is a key component of wastewater treatment, both autotrophic and heterotrophic bacteria contribute to the degradation process. uth.gr Specifically, ammonia-oxidizing bacteria (AOB) have been identified as playing a significant role in the aerobic transformation of trimethoprim. uth.gr
Research has also explored the use of microalgae-bacteria consortia for the removal of trimethoprim from wastewater effluents. nih.gov These symbiotic systems have shown promise in degrading both trimethoprim and sulfamethoxazole (B1682508). nih.gov
Elucidation of Anaerobic and Aerobic Biodegradation Pathways
The biodegradation of trimethoprim can occur under both aerobic and anaerobic conditions, leading to the formation of various transformation products.
Under aerobic conditions , such as those found in nitrifying activated sludge systems, trimethoprim can be oxidized. uth.gr One of the identified transformation products is hydroxy trimethoprim. nih.gov Another study identified a transformation pathway involving hydroxylation, oxidation, and demethylation when using a UV/Persulfate system for degradation. dlsu.edu.ph
Anaerobic biodegradation of trimethoprim has also been observed. nih.govnih.gov Studies investigating the anaerobic digestion of manure containing various antibiotics have shown that trimethoprim can be degraded, although some of its degradation products may be more persistent. wsu.edu The presence of thymidine (B127349) in tissues and exudates can impact the effectiveness of trimethoprim against anaerobic bacteria. nih.gov
Role in Wastewater Treatment Processes and Emerging Contaminant Removal
Wastewater treatment plants (WWTPs) are a critical point for the removal of pharmaceuticals like trimethoprim from the waste stream. However, conventional treatment processes often fail to completely eliminate these compounds. nih.govnih.gov
Biological treatment processes, particularly those involving activated sludge, play a significant role in the removal of trimethoprim. nih.gov The efficiency of removal can be influenced by factors such as the concentration of trimethoprim in the influent. nih.gov At low concentrations, a different transformation pathway has been observed compared to higher concentrations. nih.gov
Advanced oxidation processes (AOPs), such as ozonation and UV/persulfate systems, are being explored as effective methods for degrading trimethoprim in water. dlsu.edu.pharviatechnology.com Ozonation involves introducing ozone gas into the water, which reacts with and breaks down the trimethoprim molecules. arviatechnology.com
The table below provides a summary of the concentrations of Trimethoprim found in various aquatic environments.
| Environmental Matrix | Maximum Concentration | Location | Reference |
| Wastewater | 5.6 ppb | Minnesota, USA | health.state.mn.us |
| Surface Water | 0.64 ppb | Minnesota, USA | health.state.mn.us |
| Groundwater | 0.0064 ppb | Minnesota, USA | health.state.mn.us |
| River Water | 85.4 ng·L⁻¹ | Northwestern Spain | nih.gov |
Future Research Directions and Translational Perspectives
Development of Novel Therapeutic Agents Based on the 4-Desamino-4-hydroxy Trimethoprim (B1683648) Scaffold
The chemical structure of 4-desamino-4-hydroxy trimethoprim presents a valuable scaffold for the design of new therapeutic agents. nih.govmdpi.comresearchgate.netwikipedia.org The core pyrimidine (B1678525) ring is a crucial feature that allows for interaction with the bacterial enzyme dihydrofolate reductase (DHFR). mdpi.comnih.gov Researchers are exploring modifications to this scaffold to enhance its binding affinity and selectivity for bacterial DHFR over its human counterpart, a key factor in reducing potential toxicity. nih.govrcsb.org
One approach involves the synthesis of new analogs by introducing different functional groups to the trimethoxybenzyl ring. mdpi.comekb.eg For instance, structure-activity relationship (SAR) studies have shown that adding benzyloxy and phenyl ethanone (B97240) groups at the 4-position of the dimethoxy benzyl (B1604629) ring can improve antibacterial activity. ekb.eg Another strategy focuses on creating derivatives with amide bonds, which have shown promising DNA-binding capacity in addition to DHFR inhibition. mdpi.com The goal of these modifications is to develop compounds with improved potency, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms. mdpi.comekb.eg
Strategies for Overcoming Persistent Bacterial Resistance Mechanisms
Bacterial resistance to trimethoprim, and antifolates in general, is a significant clinical challenge. nih.govnih.gov Resistance can arise through several mechanisms, including:
Target enzyme modification: Mutations in the dfr gene can lead to a DHFR enzyme with reduced affinity for trimethoprim. nih.govrutgers.edu
Overproduction of the target enzyme: Bacteria may increase the production of DHFR, effectively titrating out the inhibitory effect of the drug. nih.govrutgers.edu
Reduced drug uptake: Changes in the bacterial cell membrane can limit the entry of the antibiotic. nih.govrutgers.edu
Active drug efflux: Bacteria can acquire or upregulate efflux pumps that actively transport the drug out of the cell. frontiersin.org
Strategies to overcome these resistance mechanisms are a key area of research. For compounds based on the this compound scaffold, this involves designing molecules that can effectively inhibit mutated DHFR variants. For example, the derivative 4'-desmethyltrimethoprim has shown efficacy against a common trimethoprim-resistant DHFR mutant. nih.govresearchgate.net
Furthermore, the development of efflux pump inhibitors (EPIs) that can be co-administered with these novel agents is a promising approach. frontiersin.orgnih.gov By blocking the efflux pumps, EPIs can increase the intracellular concentration of the antibiotic, restoring its efficacy against resistant strains. nih.gov
Comprehensive in vivo Pharmacological and Toxicological Characterization for Drug Development
Before any new therapeutic agent can be considered for clinical use, it must undergo rigorous in vivo testing to determine its pharmacological and toxicological properties. nih.gov For derivatives of this compound, this would involve a series of studies in animal models to evaluate their:
Pharmacokinetics: This includes assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.govjst.go.jp Understanding these parameters is crucial for determining appropriate dosing regimens.
Efficacy: The effectiveness of the compound in treating bacterial infections would be tested in relevant animal models of infection.
Toxicology: A comprehensive toxicological profile is essential to identify any potential adverse effects on various organ systems.
These studies provide the necessary data to establish a preliminary safety and efficacy profile, which is a prerequisite for advancing a compound into human clinical trials.
Applications in Combating Specific Resistant Pathogens and Biofilm Infections
The development of new antibiotics is particularly focused on addressing infections caused by multidrug-resistant (MDR) pathogens, which pose a significant threat to public health. frontiersin.org Novel agents derived from the this compound scaffold could be specifically designed and tested against problematic resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov
Another critical challenge in infectious disease is the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix. mdpi.com Biofilms are notoriously difficult to treat with conventional antibiotics. Future research should investigate the potential of this compound derivatives to penetrate and disrupt biofilms, either alone or in combination with other anti-biofilm agents. mdpi.com
Integration into Combination Therapies for Enhanced Efficacy
Combination therapy is a well-established strategy to enhance antimicrobial efficacy and reduce the emergence of resistance. nih.govmdpi.comnih.gov Trimethoprim is most commonly used in combination with sulfamethoxazole (B1682508), a sulfonamide antibiotic that targets a different enzyme in the folate biosynthesis pathway. wikipedia.orgnih.gov This synergistic combination has proven effective against a broad range of pathogens. nih.gov
Future research should explore the integration of novel this compound derivatives into new combination therapies. mdpi.com This could involve pairing them with other antibiotics that have different mechanisms of action, such as beta-lactams or aminoglycosides. nih.gov Combination therapy with an echinocandin, for instance, has shown promise in treating Pneumocystis pneumonia. mdpi.com The goal is to create synergistic combinations that are more potent than the individual agents and can overcome resistance. nih.gov
Further Research into its Role as a Biomarker for Trimethoprim Exposure or Metabolism
This compound is a known metabolite of trimethoprim. iscientific.orgdrugbank.commdpi.com As such, it has the potential to serve as a biomarker for trimethoprim exposure and metabolism. nih.govnih.govpubcompare.ai Monitoring the levels of this metabolite in biological fluids, such as urine, could provide valuable information about how an individual is processing the parent drug. iscientific.orgnih.gov
This information could be used to:
Personalize dosing: By understanding an individual's metabolic profile, clinicians could potentially adjust trimethoprim doses to optimize efficacy and minimize the risk of adverse effects.
Study drug-drug interactions: Changes in the levels of this compound could indicate that another co-administered drug is affecting trimethoprim metabolism.
Investigate mechanisms of toxicity: Research into the bioactivation of trimethoprim and its metabolites is ongoing to better understand their potential role in adverse drug reactions. nih.govnih.gov
Further research is needed to fully validate the use of this compound as a reliable biomarker in clinical practice.
Q & A
Advanced Research Question
Strain Selection : Use clinically isolated E. coli strains with confirmed trimethoprim resistance (e.g., via PCR for dfrA1 or dfrA12 genes) .
Dose-Response Assays : Employ broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) across a concentration gradient (e.g., 0.5–256 µg/mL).
Control Groups : Include trimethoprim-sensitive strains and a positive control (e.g., trimethoprim) to benchmark efficacy.
Statistical Analysis : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values and assess significance via ANOVA .
What strategies are recommended for reconciling contradictory data on resistance gene prevalence in bacterial populations treated with DHFR inhibitors?
Advanced Research Question
Contradictions in resistance data (e.g., persistence of dfrA genes despite reduced antibiotic use) require:
- Longitudinal Sampling : Track resistance gene dynamics in bacterial populations over time (e.g., quarterly sampling for 2+ years) .
- Metagenomic Analysis : Use shotgun sequencing to identify co-selection of resistance genes (e.g., blaTEM for β-lactamases) linked to trimethoprim resistance .
- Phenotype-Genotype Correlation : Compare MICs with PCR or hybridization results for Type 1 DHFR plasmids to identify discordant cases (e.g., resistance without detectable dfrA) .
What are the best practices for documenting the chemical synthesis and characterization of this compound in research publications?
Q. Methodological Guidance
- Synthesis Protocol : Detail reaction conditions (temperature, solvent, catalysts), yields, and purification steps (e.g., crystallization solvents).
- Analytical Data : Report retention times (HPLC), NMR chemical shifts (δ in ppm), and MS fragmentation patterns.
- Safety Compliance : Include hazard codes (e.g., GHS pictograms) and disposal protocols per institutional guidelines .
- Reproducibility : Specify manufacturers for reagents (e.g., Sigma-Aldrich) and instrument calibration methods .
How should dose-response studies be structured to evaluate the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound?
Advanced Research Question
*In Vivo Models : Use murine infection models with subcutaneous implantation of E. coli-laden catheters.
Dosing Regimens : Test escalating doses (e.g., 10–200 mg/kg) at intervals (e.g., every 6–12 hours) to assess time-dependent vs. concentration-dependent activity.
PK Analysis : Measure plasma concentrations via LC-MS/MS and calculate AUC/MIC ratios.
Endpoint Correlation : Use logistic regression to link PK parameters (e.g., Cₘₐₓ) to bacterial load reduction (log₁₀ CFU/mL) .
What methodological considerations are critical when investigating off-target effects of this compound in eukaryotic cells?
Advanced Research Question
- Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HepG2) to determine IC₅₀ values.
- Enzyme Selectivity : Compare inhibition of human DHFR vs. bacterial DHFR using recombinant enzyme assays .
- Transcriptomic Profiling : Perform RNA-seq to identify dysregulated pathways (e.g., folate metabolism) .
How can researchers optimize experimental designs to minimize confounding variables in resistance studies?
Q. Methodological Guidance
- Randomized Blinding : Assign bacterial isolates to treatment/control groups using random number generators.
- Standardized Media : Use Mueller-Hinton broth with fixed cation concentrations (Ca²⁺, Mg²⁺) to ensure reproducibility .
- Negative Controls : Include strains with plasmid-free backgrounds to isolate resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
